molecular formula C6H3F3N2 B2695190 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2166798-48-5

4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2695190
CAS No.: 2166798-48-5
M. Wt: 160.099
InChI Key: XCBIYXRPTNBSME-UHFFFAOYSA-N
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Description

4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole (CAS 2166798-48-5) is a specialist chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery that is extensively found in a wide array of bioactive molecules and approved therapeutics . The molecular structure is engineered with two key functional groups: a reactive ethynyl (acetylene) moiety and a metabolically stable trifluoromethyl group at the 1-position of the heterocycle . The primary research application of this compound is as a versatile synthetic intermediate. The ethynyl group is a critical handle for further structural elaboration via metal-catalyzed cross-coupling reactions, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This allows researchers to efficiently conjugate the pyrazole scaffold to a vast range of azide-containing molecules, such as other heterocycles, biomolecules, or polymers, facilitating the rapid synthesis of libraries for structure-activity relationship (SAR) studies . The simultaneous presence of the trifluoromethyl group is highly valuable in agrochemical and pharmaceutical research, as this moiety is known to enhance properties like metabolic stability, lipophilicity, and overall bioavailability in lead molecules . Pyrazole derivatives have demonstrated a broad spectrum of biological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . Numerous pyrazole-based inhibitors have reached the market, targeting kinases and other critical enzymes in disease pathways . As such, this compound serves as a high-value precursor for constructing novel compounds in preclinical research for various therapeutic areas. Its molecular formula is C6H3F3N2, and it has a molecular weight of 160.10 g/mol . Handling Precautions: This compound is classified as harmful and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) should be worn, and it should only be handled in a well-ventilated area . Important Notice: This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2/c1-2-5-3-10-11(4-5)6(7,8)9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBIYXRPTNBSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166798-48-5
Record name 4-ethynyl-1-(trifluoromethyl)-1H-pyrazole
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Advanced Synthetic Methodologies for 4 Ethynyl 1 Trifluoromethyl 1h Pyrazole and Its Precursors

Strategies for Trifluoromethyl-Pyrazole Precursors

The formation of the 1-(trifluoromethyl)-1H-pyrazole ring system is the foundational step in the synthesis. Various strategies have been developed to construct this key intermediate, often focusing on cyclocondensation reactions, regioselective control, and catalytic enhancements.

Cyclocondensation Approaches Utilizing Halogenated Enones and Hydrazines

The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions are the most common and classic methods for assembling the pyrazole ring. nih.govbeilstein-journals.orgorganic-chemistry.org This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgnih.gov For the synthesis of trifluoromethyl-pyrazoles, fluorinated 1,3-dielectrophiles are required.

One prevalent strategy employs the condensation of trifluoromethylated β-diketones or their enone derivatives with appropriate hydrazines. scispace.comnih.gov For instance, 1-aryl-4,4,4-trifluoro-1,3-butanones can react with hydrazines to form the pyrazole ring, although this can lead to a mixture of regioisomers. scispace.com To overcome this, more advanced precursors like 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones, derived from the deoxyfluorination of β-diketones, offer a more regioselective pathway. scispace.com The reaction of these halogenated enones proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole core.

Another effective method involves the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, such as chalcones. nih.govacs.org This protocol leads to the formation of trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner, which can then be aromatized to the corresponding pyrazole. acs.org

The general mechanism for cyclocondensation involves the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons (or the β-carbon of an enone), followed by a cyclization step and subsequent elimination of water to form the stable aromatic pyrazole ring. nih.gov

Precursor TypeHydrazine ReagentKey FeaturesReference
Trifluoromethylated β-diketonesSubstituted HydrazinesClassic approach; potential for regioisomeric mixtures. scispace.comnih.gov
Halogenated Enones (e.g., 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones)Substituted HydrazinesImproved regioselectivity compared to β-diketones. scispace.com
Chalcones (Enones)Trifluoroacetohydrazonoyl Chlorides (Nitrile Imine Precursors)Diastereoselective formation of pyrazoline intermediate, followed by aromatization. acs.org

Regioselective Synthesis of Trifluoromethylated Pyrazole Isomers

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. scispace.comthieme.de When an unsymmetrical precursor like a trifluoromethyl-β-diketone reacts with a substituted hydrazine (e.g., methylhydrazine), two different regioisomers can be formed. scispace.com The outcome of the reaction is often dictated by the steric and electronic properties of the reactants and the reaction conditions. nih.gov

For the synthesis of 1-(trifluoromethyl)-1H-pyrazoles, trifluoromethylhydrazine is the required reagent. However, free trifluoromethylhydrazine is unstable. acs.org A recent method circumvents this by generating trifluoromethylhydrazine in situ from a stable di-Boc protected precursor. This transiently generated reagent can then react with various 1,3-dicarbonyl substrates to produce N-trifluoromethyl pyrazoles. acs.org

The regioselectivity of the cyclocondensation can be influenced by the nature of the hydrazine. For example, the reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones with phenylhydrazine (B124118) yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazole. scispace.com In contrast, using methylhydrazine selectively forms 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazole. scispace.com This selectivity is attributed to the differing nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the irreversibility of the initial Michael addition step. scispace.com Similarly, varying the nature of the phenylhydrazine reagent (e.g., hydrochloride salt vs. free base) can dramatically affect the regioisomeric ratio of the resulting pyrazole products. nih.gov

Catalytic Routes to Fluorinated Pyrazole Scaffolds

Catalysis offers pathways to enhance reaction efficiency, selectivity, and substrate scope in pyrazole synthesis. mdpi.com Lewis acids can be employed to activate the carbonyl groups of the 1,3-dicarbonyl precursor, facilitating the initial nucleophilic attack by the hydrazine. nih.gov For instance, the synthesis of 3-trifluoromethyl pyrazoles has been achieved through silver-mediated cycloaddition of alkynes with 2,2,2-trifluorodiazoethane. nih.gov

Copper-catalyzed cyclocondensation of 1,3-monothiodiketones with hydrazines provides excellent regioselectivity and high yields of unsymmetrically substituted pyrazoles. nih.gov Furthermore, flow chemistry techniques have been developed for the synthesis of fluorinated pyrazoles, allowing for the safe handling of potentially hazardous intermediates like fluorinated diazoalkanes and enabling efficient [3+2] cycloaddition reactions. mdpi.com The use of trifluoroacetic acid as a promoter in the three-component synthesis of 4-fluoropyrazoles from aldehydes, hydrazines, and α-fluoronitroalkenes has also been reported, using atmospheric oxygen as the oxidant. sci-hub.se

Introduction of the Ethynyl (B1212043) Moiety at the 4-Position

Once the 1-(trifluoromethyl)-1H-pyrazole core is synthesized, the next critical step is the introduction of the ethynyl group at the 4-position. This is typically achieved through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by the removal of a protecting group. To perform this, a precursor such as 4-halo-1-(trifluoromethyl)-1H-pyrazole is required.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions with Halogenated Pyrazoles

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst and a copper co-catalyst under mild conditions with a base. wikipedia.orgmdpi.com In the context of synthesizing 4-ethynyl-1-(trifluoromethyl)-1H-pyrazole, the strategy involves coupling a 4-iodo- or 4-bromo-1-(trifluoromethyl)-1H-pyrazole precursor with a protected terminal alkyne. tandfonline.comresearchgate.net

A common choice for the alkyne component is trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne's acidic proton, preventing self-coupling (Glaser coupling) and ensuring a clean cross-coupling reaction. nih.gov The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, with copper(I) iodide (CuI) as a co-catalyst and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF or THF. mdpi.comtandfonline.comresearchgate.net The reaction selectively occurs at the C-X bond (where X is I or Br) of the pyrazole ring, replacing the halogen with the trimethylsilylethynyl group. researchgate.net Copper-free Sonogashira protocols have also been developed, often utilizing specialized palladium precatalysts. nih.gov

Halogenated PyrazoleAlkyneCatalyst SystemTypical ConditionsReference
4-Iodo-1-(trifluoromethyl)-1H-pyrazole (Hypothetical)Trimethylsilylacetylene (TMSA)PdCl₂(PPh₃)₂, CuIEt₃N, DMF tandfonline.comresearchgate.net
4-Bromo-1-(trifluoromethyl)-1H-pyrazole (Hypothetical)Trimethylsilylacetylene (TMSA)Pd(PPh₃)₄, CuIAmine base, THF wikipedia.orgmdpi.com
4-Iodo-1,3-disubstituted-5-chloropyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, DMF tandfonline.comresearchgate.net

Desilylation Strategies for Terminal Alkynes

After the successful Sonogashira coupling, the silyl (B83357) protecting group must be removed to yield the final terminal alkyne, this compound. This protiodesilylation is a crucial final step. gelest.com

Alternative Alkynylation Strategies for Pyrazole Derivatives

While the Sonogashira coupling of a 4-halopyrazole is a primary method for introducing an ethynyl group, several alternative strategies have been developed for the alkynylation of pyrazole derivatives. These methods can offer advantages in terms of substrate scope, reaction conditions, or avoidance of pre-functionalized starting materials.

One notable alternative involves the copper-catalyzed alkynylation of in situ-generated azoalkenes. This umpolung approach starts from readily available α-halohydrazones and terminal alkynes. The reaction proceeds through a Cu(I)-catalyzed Michael addition of the alkyne to an azoalkene, which is generated in situ from the α-halohydrazone. The resulting α-alkynyl-substituted hydrazone then undergoes cyclization to form the pyrazole ring. This method is scalable and tolerates a variety of functional groups. acs.org

Another strategy is the direct C-H alkynylation of the pyrazole ring. While challenging, this approach is highly atom-economical as it avoids the pre-installation of a halogen atom. Palladium catalysis has been explored for the direct C-H functionalization of pyrazoles with various coupling partners, and while direct alkynylation is less common, related olefinations have been successfully demonstrated. lookchem.com Further development in this area could lead to a more direct synthesis of 4-ethynylpyrazoles.

Additionally, copper-catalyzed N-alkynylation of pyrazoles has been reported, which could potentially be adapted for C-alkynylation under specific conditions or through rearrangement pathways. dntb.gov.ua These alternative strategies highlight the ongoing efforts to develop more efficient and versatile methods for the synthesis of alkynylated pyrazoles.

Alkynylation Strategy Key Features Reactants Catalyst/Reagents Reference
Umpolung approachIn situ generation of azoalkenesα-halohydrazones, terminal alkynesCu(I) acs.org
Direct C-H alkynylationHigh atom economyPyrazole, alkynePalladium catalyst lookchem.com
N-alkynylationPotential for C-alkynylation adaptationPyrazole, terminal alkyneCopper catalyst dntb.gov.ua

Direct Functionalization of the Pyrazole Ring System

Direct functionalization of the pyrazole ring is a powerful strategy for the synthesis of substituted pyrazoles, as it often allows for the introduction of functional groups in a single step, avoiding the need for multi-step sequences involving pre-functionalized substrates. organic-chemistry.org

Lithiation and Electrophilic Quenching at Specific Ring Positions

Lithiation of the pyrazole ring followed by quenching with an appropriate electrophile is a well-established method for the introduction of substituents at specific positions. The regioselectivity of the lithiation is often directed by the substituents already present on the pyrazole ring. For trifluoromethyl-substituted pyrazoles, the strong electron-withdrawing nature of the CF3 group can influence the acidity of the ring protons, thereby directing lithiation. Treatment of 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium (n-BuLi) followed by trapping with elemental iodine has been shown to exclusively yield the 5-iodo derivatives, demonstrating the high regioselectivity of this approach. acs.org This strategy can be extended to the synthesis of 4-substituted pyrazoles by starting with a pyrazole that has a directing group or a blocking group at other positions.

Radical-Mediated Functionalization Techniques

Radical-mediated functionalization offers a complementary approach to traditional ionic reactions for the modification of heterocyclic rings. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. Radical C-H functionalization, initiated by hydrogen-atom transfer (HAT), has seen significant advancements. beilstein-journals.org While specific examples for the direct radical alkynylation of this compound are not prevalent, the general principles of radical chemistry can be applied. For instance, the generation of a pyrazolyl radical at the C4-position, followed by trapping with an alkynyl radical source, could provide a direct route to the target compound. A transition-metal-free protocol involving a pyrazole molecule to conduct C-C cross-coupling reactions at room temperature via a radical pathway has been introduced, highlighting the potential of radical-based methods in pyrazole functionalization. mdpi.com

Selective Halogenation Strategies as Precursors for Further Coupling

Selective halogenation of the pyrazole ring is a crucial step for subsequent cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group. The C4 position of the pyrazole ring is often susceptible to electrophilic halogenation. The reaction of 1,3,5-trisubstituted pyrazoles with N-halosuccinimides (NCS or NBS) can lead to the corresponding 4-halopyrazoles. mdpi.com These halogenated pyrazoles are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions. For instance, 4-halo-1-phenyl-5-trifluoromethyl pyrazoles have been successfully used in Negishi and Buchwald-Hartwig cross-couplings to install carbon or nitrogen-based substituents at the 4-position. nih.gov The choice of halogenating agent and reaction conditions can be tuned to achieve high regioselectivity.

Functionalization Method Position Key Reagents Intermediate Subsequent Reaction Reference
Lithiation-Electrophilic QuenchC5n-BuLi, I25-lithiopyrazole- acs.org
Radical-Mediated CouplingC-HPyrazole, aryldiazonium saltPyrazolyl radicalC-C bond formation mdpi.com
Selective HalogenationC4N-halosuccinimide4-halopyrazoleSonogashira coupling mdpi.comnih.gov

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. rsc.orgresearchgate.netuni.lu

A synthetically useful one-pot approach for the preparation of 1-aryl-3-trifluoromethylpyrazoles involves the use of in situ generated nitrile imines and mercaptoacetaldehyde (B1617137) as an acetylene (B1199291) surrogate. This protocol comprises a (3 + 3)-annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine, which then undergoes a cascade of dehydration and ring contraction reactions promoted by p-toluenesulfonyl chloride (p-TsCl) to yield the desired pyrazole. acs.orgnih.govresearchgate.net This method is notable for its use of readily available starting materials and mild reaction conditions.

Sequential Metal-Catalyzed Processes for Complex Heterocyclic Architectures

Sequential metal-catalyzed reactions in a one-pot fashion provide a powerful tool for the rapid construction of complex heterocyclic systems. A notable example is the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles through a one-pot, three-step protocol. researchgate.net This sequence involves an initial Sonogashira cross-coupling of a 4-bromo-5-(trifluoromethyl)-1H-pyrazole with a silyl-protected alkyne, followed by in situ desilylation, and finally a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The success of the initial challenging Sonogashira coupling on the trifluoromethylated pyrazole was found to be dependent on the use of the XPhos ligand. researchgate.net This sequential approach allows for the efficient assembly of complex molecular architectures containing multiple heterocyclic rings.

Reaction Type Key Steps Catalysts/Reagents Product Reference
One-Pot (3+3) AnnulationNitrile imine generation, cyclization, dehydration, ring contractionp-TsCl1-Aryl-3-trifluoromethylpyrazole acs.orgnih.govresearchgate.net
Sequential Sonogashira-ClickSonogashira coupling, desilylation, CuAACPd catalyst, XPhos, Cu(I)4-(Pyrazol-4-yl)-1,2,3-triazole researchgate.net

Reactivity and Derivatization Pathways of 4 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 4-ethynyl-1-(trifluoromethyl)-1H-pyrazole is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". acs.orgnih.govrsc.org This reaction provides a highly efficient and reliable method for covalently linking the pyrazole (B372694) moiety to other molecular fragments. nih.govresearchgate.net The CuAAC reaction is known for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and, most notably, its exceptional regioselectivity. nih.govacs.orgunizar.es

The resulting pyrazole-triazole hybrid structures are of significant interest due to the established biological activities associated with this combined pharmacophore.

The CuAAC reaction is characterized by its strict regioselectivity, producing only the 1,4-disubstituted triazole isomer, in contrast to uncatalyzed thermal cycloadditions which yield mixtures of 1,4- and 1,5-regioisomers. nih.govrsc.org This predictability is a key advantage of the copper-catalyzed process. The scope of the reaction is broad, allowing for the coupling of the ethynylpyrazole with a variety of alkyl, aryl, and benzyl (B1604629) azides.

The efficiency of the reaction can be influenced by the nature of the azide (B81097) partner. For instance, in certain synthetic schemes, the best results have been obtained with benzyl azides, while lower yields were noted for some alkyl and aryl azides. The reaction conditions, including the choice of copper source (e.g., copper(I) or copper(II) salts with a reducing agent) and ligands, can be optimized to achieve high conversion and yield for a diverse range of substrates. acs.orgunizar.es

Table 1: Examples of 1,2,3-Triazoles Synthesized via CuAAC from a this compound Precursor

Alkyne PrecursorAzide PartnerResulting Triazole Product
4-Ethynyl-1-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazoleBenzyl azide1-Benzyl-4-(1-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole
4-Ethynyl-1-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazole1-(Azidomethyl)-4-methoxybenzene1-((4-Methoxyphenyl)methyl)-4-(1-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole
4-Ethynyl-1-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazole1-Azido-4-nitrobenzene1-(4-Nitrophenyl)-4-(1-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole
4-Ethynyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleBenzyl azide1-Benzyl-4-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole

Cycloaddition Reactions with Diverse Reagents

The carbon-carbon triple bond in this compound can act as a dipolarophile or reactant in various cycloaddition and cyclocondensation reactions, offering pathways to more complex fused heterocyclic systems.

While the reaction of 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls with hydrazines is a standard method for synthesizing pyrazole rings, the reaction of an ethynyl-substituted pyrazole with hydrazine (B178648) to form a fused system like pyrazolopyrazole is a more complex transformation. nih.govmdpi.com In principle, the ethynyl (B1212043) group could react with a bidentate nucleophile such as hydrazine. Such a reaction would likely proceed through a Michael addition of hydrazine to the activated alkyne, followed by an intramolecular cyclization and subsequent aromatization to yield a fused bicyclic system. However, specific examples of this cyclocondensation pathway using this compound to generate pyrazolopyrazoles or related fused systems like pyrazolo[3,4-d]pyridazines are not extensively documented in the reviewed literature. researchgate.net The feasibility and regioselectivity of such a reaction would depend significantly on the reaction conditions and the electronic nature of the pyrazole ring.

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. wikipedia.org In this context, the ethynyl group of this compound can serve as a dipolarophile for reaction with a 1,3-dipole, such as a nitrilimine. nih.gov Nitrilimines, typically generated in situ from hydrazonoyl halides, readily react with alkynes to form pyrazole rings. mdpi.commdpi.com

The reaction of this compound with a nitrilimine would be expected to yield a 1,4'-bipyrazole system, where a new pyrazole ring is constructed on the ethynyl substituent of the original pyrazole. The regioselectivity of such cycloadditions can often be predicted using frontier molecular orbital (FMO) theory. wikipedia.org While the 1,3-dipolar cycloaddition of nitrilimines with various alkynes is a well-established route to pyrazoles, specific documented examples of this reaction where this compound acts as the dipolarophile are not prominent in the surveyed scientific literature. nih.govnih.gov

Cross-Coupling Reactions for Further Functionalization

The terminal C(sp)-H bond of the ethynyl group is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the direct attachment of aryl, vinyl, or other alkynyl moieties. The Sonogashira coupling is the most prominent of these reactions for terminal alkynes. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide (or triflate). mdpi.comnih.gov This reaction allows for the derivatization of this compound by introducing a wide variety of substituents at the terminus of the alkyne. This pathway is valuable for synthesizing molecules with extended π-conjugated systems, which are of interest in materials science and as complex pharmacophores. The reaction is generally tolerant of numerous functional groups and can be performed under relatively mild conditions. wikipedia.org

Furthermore, cross-coupling reactions are integral to the synthesis of the this compound scaffold itself. For example, a 4-halo-1-(trifluoromethyl)-1H-pyrazole can undergo a Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection to yield the terminal alkyne. This demonstrates the dual utility of cross-coupling chemistry in both synthesizing the core structure and in its subsequent derivatization.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds, particularly for linking aromatic and heteroaromatic rings. In the context of the 1-(trifluoromethyl)-1H-pyrazole system, this reaction is instrumental for introducing aryl or heteroaryl substituents at the C-4 position. The typical strategy involves the palladium-catalyzed cross-coupling of a 4-halo-1-(trifluoromethyl)-1H-pyrazole with a suitable organoboron reagent, such as an arylboronic acid or ester.

Research has demonstrated the viability of this approach on closely related analogues. For instance, the coupling of 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole with phenylboronic acid has been successfully performed. nih.gov The reaction proceeds under standard Suzuki-Miyaura conditions, utilizing a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a base to yield the corresponding 4-phenyl derivative. nih.gov This highlights a robust pathway for creating C-4 arylated pyrazoles, a common structural feature in biologically active molecules. The trifluoromethyl group at the N-1 position remains stable under these conditions, underscoring the reaction's functional group tolerance.

Detailed findings from a model Suzuki-Miyaura reaction on a related pyrazole core are presented below. nih.gov

EntryPyrazole SubstrateBoronic AcidCatalystBaseSolventYield (%)
14-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O56

Other Transition Metal-Catalyzed Coupling Reactions (Heck, Stille, Negishi)

Beyond the Suzuki-Miyaura reaction, a suite of other palladium-catalyzed cross-coupling reactions provides access to a diverse range of C-4 functionalized pyrazoles starting from a halogenated precursor.

The Sonogashira coupling is particularly relevant as it is the primary method for synthesizing the title compound, this compound. This reaction involves the coupling of a 4-halo-1-(trifluoromethyl)-1H-pyrazole with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), catalyzed by palladium and copper(I) salts. nih.govresearchgate.net Subsequent removal of the silyl (B83357) protecting group yields the terminal alkyne. Studies on 4-bromo-5-(trifluoromethyl)-1H-pyrazole have shown that ligands such as XPhos are highly effective for this transformation, leading to excellent yields. researchgate.net

The Heck-Mizoroki reaction offers a pathway to introduce alkenyl substituents at the C-4 position. Research on 1-protected-4-iodo-1H-pyrazoles has shown that they react efficiently with various alkenes in the presence of a palladium catalyst. clockss.org The choice of ligand, such as triethyl phosphite (B83602) (P(OEt)₃), was found to be crucial for achieving high yields of the 4-alkenyl-1H-pyrazoles. clockss.org This methodology is directly applicable to the 1-(trifluoromethyl)-1H-pyrazole core for synthesizing vinylated derivatives.

While specific examples for the 1-(trifluoromethyl)-1H-pyrazole core are less documented, the Stille (using organostannanes) and Negishi (using organozinc reagents) couplings are also powerful and well-established methods for functionalizing heteroaryl halides. These reactions are known for their broad substrate scope and would be expected to perform effectively on 4-halo-1-(trifluoromethyl)-1H-pyrazoles to introduce a wide variety of alkyl, vinyl, aryl, and acyl groups.

The table below summarizes representative conditions for Sonogashira and Heck reactions on related pyrazole systems.

ReactionPyrazole SubstrateCoupling PartnerCatalyst/LigandConditionsProduct TypeYield (%)Ref
Sonogashira4-Bromo-5-(trifluoromethyl)-1H-pyrazoleTMS-AcetylenePd₂(dba)₃ / XPhosCs₂CO₃, DMF, 100 °C4-(Trimethylsilylethynyl)pyrazole98 researchgate.net
Sonogashira4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazolePhenylacetylenePd(PPh₃)₄, CuIEt₃N, 80 °C4-(Phenylethynyl)pyrazole71 nih.gov
Heck1-Trityl-4-iodo-1H-pyrazoleEthyl acrylatePd(OAc)₂ / P(OEt)₃Et₃N, MeCN, 80 °C4-(Alkenyl)pyrazole95 clockss.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The electronic nature of the 1-(trifluoromethyl)-1H-pyrazole ring governs its reactivity towards substitution reactions. The trifluoromethyl group at the N-1 position is strongly electron-withdrawing, which significantly influences the electron density of the pyrazole core.

This deactivation makes electrophilic aromatic substitution challenging. However, when such reactions occur, they are highly regioselective. The C-4 position is the most common site for electrophilic attack on pyrazoles, as substitution at C-3 or C-5 would disrupt the aromatic sextet through an unstable positively charged azomethine intermediate. rrbdavc.org Direct halogenation of the 1-(trifluoromethyl)-1H-pyrazole core has been achieved with high regioselectivity. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination of 1-aryl-3-CF₃-1H-pyrazoles with elemental iodine affords exclusively the 4-iodo derivatives. nih.gov Similarly, bromination at the C-4 position can be achieved cleanly using N-bromosuccinimide (NBS). thieme-connect.com

Conversely, the electron-withdrawing N-CF₃ group is expected to activate the pyrazole ring towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halogen) is present on the ring. While direct SNAr on the this compound itself is not typical, derivatization of its 4-halo precursor via nucleophilic attack is a viable pathway. For instance, copper(I)-catalyzed coupling reactions between 4-iodopyrazoles and alcohols have been developed to synthesize 4-alkoxypyrazoles, demonstrating a formal nucleophilic substitution of iodide by an alkoxide. nih.gov

Chemo- and Regioselective Transformations of the Pyrazole Nucleus

The presence of multiple potentially reactive sites on the this compound molecule—namely the C-3, C-5, and ethynyl positions—makes chemo- and regioselective transformations critical for controlled derivatization.

Regioselectivity is prominently demonstrated in the functionalization of the pyrazole core itself. As mentioned, electrophilic attack occurs selectively at the C-4 position. nih.gov In contrast, metallation-based approaches can provide access to other isomers. Treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) followed by quenching with iodine results in exclusive formation of the 5-iodo derivative, a stark contrast to the C-4 selectivity of electrophilic iodination. nih.gov This orthogonal reactivity allows for the selective introduction of functional groups at either the C-4 or C-5 positions, enabling the synthesis of distinct isomer libraries from a common precursor.

Chemoselectivity is best exemplified by reactions that selectively transform the ethynyl side chain without affecting the pyrazole ring. The terminal alkyne of this compound is a versatile handle for a variety of transformations. A prime example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which is a highly efficient and chemoselective reaction. A one-pot, three-step protocol has been developed starting from 4-bromo-5-(trifluoromethyl)-1H-pyrazole, involving a Sonogashira coupling, in-situ desilylation, and subsequent CuAAC with an organic azide. researchgate.net This sequence yields highly substituted 1,2,3-triazoles, demonstrating that the ethynyl group can be transformed into a new heterocyclic ring while the trifluoromethyl-pyrazole core remains intact. researchgate.net This highlights the utility of the title compound as a scaffold for building complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 1 Trifluoromethyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For derivatives of 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR is utilized to confirm their identity and substitution patterns.

The NMR spectra of 1-(trifluoromethyl)pyrazole derivatives provide key insights into their molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the protons on the pyrazole (B372694) ring and any substituents. The protons on the pyrazole core, H-3 and H-5, typically appear as distinct singlets or doublets, depending on the substitution. For the parent compound, this compound, one would expect signals for the two pyrazole ring protons (H-3 and H-5) and a signal for the acetylenic proton of the ethynyl (B1212043) group. The chemical shifts of the pyrazole protons are influenced by the strong electron-withdrawing nature of the N-CF₃ group. In related 1-(trifluoromethyl)pyrazole structures, the H-5 proton signal is often observed downfield compared to the H-3 proton. For instance, in 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the pyrazole proton (H-5) appears at δ 6.52–6.53 ppm nih.gov. The acetylenic proton typically resonates in the region of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for confirming the carbon framework of the molecule. The pyrazole ring carbons (C-3, C-4, and C-5) exhibit characteristic chemical shifts. The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is typically observed around δ 120-125 ppm, with a large coupling constant (e.g., ¹JCF ≈ 270 Hz) rsc.orgrsc.org. The ethynyl carbons at the C-4 position would be expected to appear in the range of δ 70-90 ppm. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the pyrazole ring carbons, generally shifting them downfield compared to non-fluorinated analogues.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoromethyl group on the pyrazole nitrogen gives a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift provides a sensitive probe of the electronic environment. In various N-trifluoromethyl pyrazole derivatives, this signal typically appears in a characteristic region, for example, around -62 to -63 ppm relative to CFCl₃ rsc.orgrsc.orgrsc.org. This single, sharp resonance confirms the presence and integrity of the trifluoromethyl group attached to the pyrazole ring.

NucleusTypical Chemical Shift (δ, ppm)Key Features and CouplingsReference Compound Example
¹H~7.5-8.5 (H-3, H-5), ~3.0-3.5 (Ethynyl-H)Singlets for pyrazole protons; singlet for acetylenic proton.H-5 of a 3-(trifluoromethyl)-1H-pyrazole derivative at δ 6.52-6.53 nih.gov.
¹³C~140-150 (C-3, C-5), ~100-110 (C-4), ~70-90 (Ethynyl C), ~120-125 (CF₃)Quartet for CF₃ carbon (¹JCF ≈ 270 Hz).CF₃ carbon in a related compound at δ 124.3 (q, J = 271.8 Hz) rsc.org.
¹⁹F~ -62 to -63Sharp singlet for the CF₃ group.CF₃ signal at δ -62.8 in a related structure rsc.org.

For more complex derivatives of this compound, particularly those with stereocenters or restricted bond rotation, advanced NMR techniques are essential.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the substitution pattern unambiguously.

Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful for determining through-space proximity of atoms. These are particularly useful for conformational analysis, for instance, to determine the relative orientation of substituents attached to the pyrazole ring or to study rotational barriers. While the parent compound is planar and conformationally simple, derivatives with bulky substituents may exhibit preferred conformations in solution that can be elucidated using these advanced techniques.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of newly synthesized compounds. Using techniques like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm.

For this compound (C₆H₃F₃N₂), the expected monoisotopic mass is 160.02483 Da uni.lu. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 161.03211 or other adducts like [M+Na]⁺ at m/z 183.01405 uni.lu. The observation of this exact mass with high accuracy provides definitive proof of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions, such as the loss of the trifluoromethyl group.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Source
This compoundC₆H₃F₃N₂160.02483161.03211Predicted uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles nih.govnih.gov. This technique is crucial for understanding the molecule's conformation and how it packs in a crystal lattice, which is governed by intermolecular interactions.

The crystal packing of this compound derivatives is dictated by a network of non-covalent interactions. The presence of the trifluoromethyl group and the aromatic pyrazole ring makes these compounds capable of engaging in several types of weak interactions.

C–H···F Interactions: The highly electronegative fluorine atoms of the CF₃ group can act as weak hydrogen bond acceptors, forming C–H···F interactions with protons from neighboring molecules. These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal structure.

C–H···π Interactions: The pyrazole ring can also act as a π-acceptor for C-H bonds from neighboring molecules, leading to C-H···π interactions.

In the crystal structure of a related compound, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the packing is stabilized by C–H···O interactions and weak π–π interactions between neighboring phenyl rings bg.ac.rs. The analysis of these non-covalent interactions is essential for crystal engineering and understanding the physical properties of the material.

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. For derivatives of this compound, key conformational features include the planarity of the pyrazole ring and the orientation of its substituents.

Studies on similar N-phenylpyrazole derivatives show that the dihedral angle between the pyrazole ring and an attached phenyl ring can vary significantly, indicating rotational freedom around the N-C bond bg.ac.rs. The trifluoromethyl group itself can also exhibit rotational freedom with respect to the pyrazole ring bg.ac.rs. The specific conformation adopted in the crystal is often a low-energy state that maximizes favorable intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrational modes of its key structural components: the pyrazole ring, the ethynyl group, and the trifluoromethyl substituent.

The analysis of the spectrum allows for the confirmation of the compound's structure by assigning specific absorption bands to the stretching and bending vibrations of its bonds. The high-frequency region of the spectrum is dominated by C-H stretching vibrations. A sharp, distinct peak is expected for the acetylenic C-H bond of the ethynyl group, typically appearing around 3300 cm⁻¹. In a related indole-pyrazole hybrid containing an ethynyl group, this C-H bond vibration was observed at 3283 cm⁻¹ mdpi.com. The C-H bonds of the aromatic pyrazole ring would correspond to absorption bands in the 3100-3000 cm⁻¹ range mdpi.com.

The presence of the carbon-carbon triple bond (C≡C) in the ethynyl group is confirmed by a characteristic absorption band in the 2200-2100 cm⁻¹ region. mdpi.com. This band is often of medium to weak intensity. For instance, the C≡C group vibration in a similar pyrazole derivative was recorded at 2117 cm⁻¹ mdpi.com.

The mid-frequency "fingerprint" region contains a wealth of structural information. Vibrations from the C=C and C=N bonds of the pyrazole ring skeleton are typically observed in the 1660-1500 cm⁻¹ range mdpi.com. The trifluoromethyl (-CF₃) group introduces strong absorption bands due to C-F stretching vibrations, which are expected to appear in the 1350-1100 cm⁻¹ region. The N-N stretching vibration within the pyrazole ring also contributes to the spectrum, though its position can be variable researchgate.net.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference Data (cm⁻¹)
C-H Stretch (Acetylenic)-C≡C-H~33003283 mdpi.com
C-H Stretch (Aromatic)Pyrazole Ring3100 - 30003050 - 2800 mdpi.com
C≡C StretchEthynyl2200 - 21002117 mdpi.com
C=N and C=C StretchPyrazole Ring1660 - 15001660 - 1500 mdpi.com
C-F StretchTrifluoromethyl (-CF₃)1350 - 1100General Range

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Stability Studies

Thermal analysis techniques are essential for evaluating the stability, phase transitions, and decomposition behavior of chemical compounds. Differential Scanning Calorimetry (DSC) is a primary method used for this purpose, measuring the difference in heat flow between a sample and a reference as a function of temperature. rroij.comnetzsch.com. This analysis provides critical data on melting points, crystallization, and decomposition temperatures, which are indicative of a compound's thermal stability.

Research on highly nitrated pyrazole isomers demonstrates that structural differences significantly impact thermal stability researchgate.netnih.gov. For example, certain polynitro functionalized 4-phenyl-1H-pyrazoles exhibit excellent thermal stability with decomposition temperatures exceeding 250 °C, and in some cases, even above 300 °C, as measured by DSC researchgate.net. Similarly, other energetic materials based on pyrazole-oxadiazole and pyrazole-triazole backbones show high onset decomposition temperatures, ranging from 238 °C to 397 °C researchgate.net. The stability is influenced by factors such as intramolecular and intermolecular hydrogen bonding and the presence of electron-withdrawing or stabilizing groups mdpi.com.

A DSC thermogram of a pyrazole derivative would typically show an endothermic peak corresponding to its melting point, followed by an exothermic peak at a higher temperature indicating decomposition. The onset of this exothermic event is taken as the decomposition temperature. The data gathered from such analyses are crucial for understanding the structure-stability relationship and for the safe handling and application of these compounds.

The following table presents thermal stability data for several substituted pyrazole derivatives, illustrating the range of decomposition temperatures observed in this class of compounds.

Compound ClassDecomposition Temperature (Td)Reference
Amino- and Nitro-Substituted Ethene-Bridged Pyrazole258 - 264 °C researchgate.net
Polynitro Functionalized 4-Phenyl-1H-pyrazoles> 250 - 300 °C researchgate.net
Pyrazole-Oxadiazole/Triazole Derivatives238 - 397 °C researchgate.net
5-amino-3,4-dinitropyrazole~230 kJ mol⁻¹ (Activation Energy of Thermolysis) researchgate.net

Computational and Theoretical Investigations on 4 Ethynyl 1 Trifluoromethyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for elucidating reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. libretexts.org The interaction between these orbitals governs chemical reactions and internal charge transfer. wikipedia.orgresearchgate.net

In pyrazole (B372694) derivatives, the energies of the FMOs and the corresponding HOMO-LUMO energy gap (ΔE) are key indicators of kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity and is often associated with the potential for charge transfer within the molecule, a crucial factor for various applications, including non-linear optics. ajchem-a.com

For 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole, the electronic properties are significantly influenced by its substituents. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which tends to lower the energy levels of both the HOMO and LUMO, potentially increasing the molecule's stability. Conversely, the ethynyl (B1212043) group (-C≡CH) is a π-donating system that can raise the HOMO energy level. The interplay between these groups dictates the final HOMO-LUMO gap and the charge distribution across the pyrazole ring. DFT calculations can precisely model these effects, providing a detailed map of electron density and predicting regions susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Representative FMO Data for Substituted Pyrazole Derivatives from DFT Studies

Compound/Derivative Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Method
Phenyl tagged pyrazole-benzoxadiazole -5.75 -2.35 3.40 DFT/B3LYP researchgate.net
Flurbiprofen-based oxadiazole derivatives Varies Varies Varies TD-DFT (wb97x-d3) researchgate.net

This table presents data from analogous heterocyclic systems to illustrate typical values obtained through DFT calculations, as specific data for this compound was not available in the provided sources.

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. This predictive capability is crucial for understanding reaction mechanisms and designing efficient synthetic routes. nih.gov For pyrazole synthesis, various methods exist, including 1,3-dipolar cycloadditions and cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines. nih.gov

In the context of this compound, DFT could be used to model reactions involving the ethynyl group, such as cycloadditions, Sonogashira cross-coupling, or other metal-catalyzed transformations. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows researchers to determine the activation energy, predict the feasibility of a reaction under specific conditions, and understand the regioselectivity and stereoselectivity of the outcome.

Molecular Modeling for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netnih.gov Pyrazole derivatives are known to possess a wide range of biological activities and have been investigated as ligands for various biological targets. nih.govresearchgate.net

The compound this compound possesses structural features that make it a candidate for forming specific interactions within a protein's active site. The trifluoromethyl group, in particular, is valued in medicinal chemistry for its ability to engage in multipolar interactions with the protein backbone, which can significantly enhance binding affinity. nih.gov The pyrazole ring itself can act as a hydrogen bond acceptor. nih.gov

Molecular docking simulations for this compound would involve placing it into the binding site of a target protein and scoring the different poses based on binding energy. nih.govresearchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, guiding the rational design of more potent and selective inhibitors. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for applications in optoelectronics, optical data processing, and telecommunications. researchgate.netjhuapl.edunih.gov Organic molecules, particularly those with delocalized π-electron systems and strong electron donor-acceptor groups, are promising candidates for NLO materials. ajchem-a.comnih.gov

The key parameters that define a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β). ajchem-a.comresearchgate.net These properties can be calculated using quantum chemical methods like DFT. researchgate.net The pyrazole ring, as part of a larger conjugated system, can facilitate the charge transfer necessary for a significant NLO response.

In this compound, the combination of the π-system from the ethynyl group and the pyrazole ring, along with the strong electron-withdrawing nature of the trifluoromethyl group, creates a "push-pull" electronic environment. This intramolecular charge transfer character suggests that the molecule could possess notable NLO properties. Theoretical calculations of its polarizability and hyperpolarizability would be the first step in assessing its potential for use in NLO devices. nih.govresearchgate.net

Table 2: Calculated NLO Properties for a Representative Pyrazole Derivative

Parameter Value Unit
Dipole Moment (µ) 4.3785 Debye

This table shows representative theoretical NLO data for an analogous pyrazole compound (4c) as reported in a DFT study. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides reliable methods for predicting various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. x-mol.com DFT calculations can accurately predict vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C). x-mol.commdpi.com

For this compound, DFT calculations could generate a theoretical infrared spectrum, where the vibrational frequencies corresponding to the C≡C-H stretch of the ethynyl group, the C-F stretches of the trifluoromethyl group, and the vibrations of the pyrazole ring could be identified. mdpi.com Similarly, theoretical ¹H and ¹³C NMR spectra can be calculated to aid in the assignment of experimental peaks. x-mol.com

Furthermore, these computational methods can be used to investigate the conformational preferences of the molecule. By calculating the relative energies of different spatial arrangements (conformers), the most stable, lowest-energy geometry can be determined. This is particularly relevant for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which influence the crystal packing structure. nih.govresearchgate.net

Applications in Specialized Chemical and Materials Research

Role in Medicinal Chemistry Research: Molecular Design and Structure-Activity Relationships

The unique structural attributes of 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole, namely the pyrazole (B372694) core, the trifluoromethyl group, and the ethynyl (B1212043) moiety, position it as a valuable building block in the design of novel therapeutic agents. The trifluoromethyl group is particularly noted for its ability to enhance key drug-like properties, while the ethynyl group offers a versatile handle for further chemical modifications.

Mechanism of Molecular Target Interaction (e.g., Enzyme Inhibition, Receptor Binding)

While direct studies on this compound are not extensively documented in publicly available literature, the interactions of analogous trifluoromethyl-pyrazole structures provide significant insights into its potential mechanisms of action. Pyrazole derivatives are known to interact with a wide array of biological targets through various non-covalent interactions.

Enzyme Inhibition: The pyrazole nucleus is a key component in several enzyme inhibitors. For instance, derivatives of 1,5-diaryl-3-(trifluoromethyl)pyrazole have been investigated as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting microtubule dynamics, a mechanism crucial for their anticancer effects. acs.org The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in the enzyme's active site. In the context of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for inflammatory diseases, N-(1H-pyrazol-4-yl)carboxamides have been developed as potent inhibitors. nih.gov Molecular docking studies of other pyrazole derivatives have shown interactions with key residues in the active sites of enzymes like EGFR and VEGFR-2, highlighting the versatility of the pyrazole scaffold in inhibitor design. researchgate.net

Receptor Binding: Pyrazole-containing compounds have also been designed to target specific receptors. For example, derivatives of 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole have been synthesized and evaluated for their affinity to adenosine (B11128) receptors, with some analogues showing high affinity and selectivity for the human A3 adenosine receptor (hA3 AR). nih.gov Docking studies suggest that the 1-benzyl-1H-pyrazole moiety can fit into a specific binding pocket of the receptor. nih.gov Similarly, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4), indicating that the pyrazole core can be a key element in molecules designed to modulate receptor activity. nih.govnih.gov

Design of Compounds with Enhanced Lipophilicity and Metabolic Stability through Fluorination

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The -CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and increase its volume of distribution. This increased lipophilicity can also enhance binding affinity to protein targets.

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This metabolic stability leads to a longer half-life in the body, potentially allowing for less frequent dosing. The trifluoromethyl group in this compound is therefore expected to confer enhanced metabolic stability and lipophilicity to any larger molecule it is incorporated into, making it an attractive building block for the design of more robust drug candidates.

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies on various pyrazole derivatives have provided valuable information on how different substituents on the pyrazole ring influence biological activity.

For a series of pyrazole-based inhibitors of meprin α and β, modifications at the 3 and 5 positions of the pyrazole ring were evaluated. The introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N1 position resulted in a decrease in inhibitory activity compared to the unsubstituted pyrazole. nih.gov In another study on pyrazol-4-yl-pyridine derivatives as M4 receptor modulators, various substitutions were explored to optimize affinity and selectivity. nih.govnih.gov

The SAR of N-(trifluoromethyl)phenyl substituted pyrazole derivatives as antibacterial agents revealed that the nature and position of substituents on the phenyl ring significantly impacted their potency. For instance, chloro and bromo derivatives showed improved activity against several bacterial strains, while the trifluoromethyl-substituted derivative also demonstrated good activity. nih.gov These studies underscore the importance of systematic structural modifications to fine-tune the biological activity of pyrazole-based compounds. The ethynyl group at the 4-position of this compound offers a prime site for such modifications, allowing for the exploration of a wide chemical space through click chemistry and other coupling reactions to establish detailed SAR.

Table 1: Bioactivity of Representative Trifluoromethyl-Pyrazole Derivatives
CompoundTarget/OrganismActivity (IC50/MIC)Reference
1,5-diaryl-3-(trifluoromethyl)pyrazole analogue (C-23)MCF-7 (breast cancer cells)Potent antiproliferative activity acs.org
N-(trifluoromethyl)phenyl substituted pyrazole (Compound 6)Enterococcus faecalisMIC = 3.12 µg/mL nih.gov
N-(trifluoromethyl)phenyl substituted pyrazole (Compound 13)MRSAMIC = 3.12 µg/mL nih.gov
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivativeIRAK4Potent inhibition nih.gov

Exploration of Anti-Inflammatory Mechanisms of Action

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the COX-2 inhibitor, Celecoxib. nih.gov The anti-inflammatory potential of trifluoromethyl-pyrazoles has also been a subject of significant research. researchgate.net

The proposed mechanisms for the anti-inflammatory effects of pyrazole compounds often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). By inhibiting these enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced. Some pyrazole derivatives have also been shown to inhibit lipoxygenase. nih.gov Furthermore, the inhibition of kinases like IRAK4, which plays a crucial role in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, represents another avenue for the anti-inflammatory action of pyrazole-based compounds. nih.gov Studies on 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives have demonstrated antinociceptive effects in a chronic inflammatory pain model in rats, suggesting their potential in managing inflammatory conditions. nih.gov

Elucidation of Anticancer Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer activity of pyrazole derivatives has been extensively investigated, with several mechanisms of action being identified. nih.govsrrjournals.comirjmets.com

Apoptosis Induction: Many pyrazole-based compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. For instance, novel pyrazole-indole hybrids have been shown to induce apoptosis in HepG2 liver cancer cells. semanticscholar.org The apoptotic process is often governed by the modulation of key regulatory proteins, such as the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

Cell Cycle Arrest: Another common mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. The pyrazol-4-yl urea (B33335) derivative AT9283, an inhibitor of Aurora kinases, causes cell cycle arrest leading to endoreduplication and subsequent apoptosis. acs.org The aforementioned pyrazole-indole hybrids were also found to cause cell cycle arrest in the G2/M phase. semanticscholar.org The ability to disrupt the cell cycle at different phases is a key feature of many potent anticancer agents.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives
CompoundCancer Cell LineMechanismActivity (IC50/GI50)Reference
Pyrazole-indole hybrid (7a)HepG2 (Liver)Apoptosis, Cell Cycle ArrestIC50 = 6.1 µM semanticscholar.org
Pyrazole-indole hybrid (7b)HepG2 (Liver)Apoptosis, Cell Cycle ArrestIC50 = 7.9 µM semanticscholar.org
1,5-diaryl-3-(trifluoromethyl)pyrazole (C-23)MCF-7 (Breast)Tubulin Polymerization InhibitionPotent cytotoxicity acs.org
Pyrazolopyridine derivative (3f)NCI 60 cell linesCytotoxicMean growth inhibition of 87.34% researchgate.net

Investigation of Antimicrobial and Antifungal Mechanisms

The pyrazole scaffold is also a component of many compounds with significant antimicrobial and antifungal activity. tandfonline.comresearchgate.netmdpi.comfigshare.comchemmethod.com The incorporation of a trifluoromethyl group has been shown to be beneficial for this activity. tandfonline.comresearchgate.net

The precise mechanisms of antimicrobial action can vary. Some pyrazole derivatives may disrupt the microbial cell membrane or cell wall synthesis, while others may inhibit essential enzymes required for microbial survival and replication. For instance, N-(trifluoromethyl)phenyl substituted pyrazoles have been shown to be potent growth inhibitors of both antibiotic-sensitive and antibiotic-resistant bacteria, and are also effective against biofilms. nih.gov In the realm of antifungal agents, fluoro-substituted pyrazoles have demonstrated activity against various phytopathogenic fungi. mdpi.com The development of pyrazole-based compounds continues to be a promising area for the discovery of new antimicrobial and antifungal agents to combat the growing threat of drug resistance.

Development of Functional Materials

The distinct functionalities within this compound serve as handles for creating sophisticated materials with tailored properties. The trifluoromethyl group imparts thermal stability and modifies electronic characteristics, while the terminal alkyne is primed for polymerization and coupling reactions.

The incorporation of fluorine, particularly trifluoromethyl (CF3) groups, into organic compounds can significantly alter their properties, enhancing metabolic stability, lipophilicity, and binding selectivity. nih.gov The presence of both a CF3 group and a polymerizable ethynyl moiety positions this compound as a promising monomer for fluorinated polymers. These polymers are noted for their chemical resistance, thermal stability, and unique electrical properties. nih.gov

In the realm of optoelectronics, trifluoromethyl-substituted pyrazole derivatives have been investigated as materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). mdpi.comresearchgate.net Fused-ring systems containing a trifluoromethyl-pyrazole core, such as 6-CF3-1H-pyrazolo[3,4-b]quinolines, have been synthesized and studied for their electroluminescent properties. mdpi.comresearchgate.net These compounds can act as emitters in OLEDs, producing bright light with high efficiency. mdpi.com For instance, an OLED device using a 1,3-diphenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline derivative as the emitter produced a deep bluish-green emission with a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.comresearchgate.net The trifluoromethyl group plays a crucial role in modulating the emission properties and energy levels (HOMO/LUMO) of these materials. mdpi.comresearchgate.net

Compound DerivativeDevice ApplicationEmission ColorMax. Brightness (cd/m²)Current Efficiency (cd/A)Emission Peak (nm)
1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol3)OLED EmitterDeep Bluish-Green~1436.01.26506
1-methyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline (Mol1)OLED EmitterDeep Bluish-Green--481

The same electronic properties that make trifluoromethyl-pyrazoles suitable for OLEDs also lend them significant luminescent capabilities. The fluorescence of these compounds is often the result of a photoinduced charge transfer process, which can be tuned by altering the substituents on the pyrazole core. mdpi.comresearchgate.net This tunability is key for designing materials with specific photophysical properties.

The pyrazole scaffold is also a foundational element in the design of fluorescent sensors for detecting metal ions. rsc.orgnih.gov While the title compound has not been specifically cited as a fluoroionophore, related pyrazole and pyrazoline derivatives have been shown to act as selective "turn-on" or "turn-off" fluorescent sensors for various cations, including Fe³⁺, Zn²⁺, Cd²⁺, and Cu²⁺. rsc.orgnih.govresearchgate.net The sensing mechanism often involves the chelation of the metal ion by the nitrogen atoms of the pyrazole ring, which alters the internal charge transfer characteristics of the molecule and leads to a change in fluorescence intensity. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl group in this compound would be expected to significantly influence the electronic structure and, therefore, the sensing and luminescent properties of any derived sensor.

Catalysis and Ligand Design

The pyrazole ring is a versatile ligand in coordination and organometallic chemistry, capable of binding to a wide array of transition metals. nih.gov The introduction of ethynyl and trifluoromethyl substituents provides a platform for creating ligands with unique steric and electronic profiles for catalytic applications.

Pyrazole derivatives are excellent chelating agents for transition metals, coordinating through the ring's nitrogen atoms. nih.govresearchgate.net The pyrazole can act as a neutral monodentate ligand or, upon deprotonation of the N-H proton (in N-unsubstituted pyrazoles), as a pyrazolate anion that can bridge multiple metal centers. researchgate.net Fluorinated pyrazoles are considered standard ligands for transition metal complexes. sci-hub.se The strong electron-withdrawing effect of the trifluoromethyl group can modulate the Lewis basicity of the nitrogen atoms, thereby influencing the stability, reactivity, and catalytic activity of the resulting metal complex. nih.gov Complexes involving pyrazole-derived ligands with metals such as copper, ruthenium, and iridium have been extensively studied. nih.govresearch-nexus.netnih.gov

Metal complexes featuring pyrazole-based ligands have demonstrated catalytic activity in a variety of organic transformations. For example, copper(II) complexes with pyrazole-containing ligands have been used to catalyze the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. research-nexus.netresearchgate.net In these systems, the pyrazole ligand helps to create a coordination environment around the copper center that facilitates the catalytic cycle. research-nexus.net

Furthermore, protic pyrazole complexes of ruthenium have been employed as catalysts in hydrogenation and transfer hydrogenation reactions, such as the conversion of ketones to alcohols. nih.gov The pyrazole ligand in these complexes is not merely a spectator but plays an active role in the catalytic mechanism, often participating in proton transfer steps. nih.gov The unique electronic signature imparted by the trifluoromethyl group in this compound makes its potential metal complexes interesting candidates for evaluation in various catalytic processes.

Agrochemical Research Applications

Fluorinated pyrazoles are a cornerstone of modern agrochemical research, with numerous commercial products based on this heterocyclic core. nih.govnih.gov The trifluoromethyl-pyrazole scaffold is present in a wide range of fungicides, insecticides, and herbicides, where the CF3 group often enhances the efficacy and metabolic stability of the molecule. hep.com.cnresearchgate.net

Derivatives of trifluoromethyl-pyrazole carboxamide, in particular, have shown potent and broad-spectrum antifungal activity against a variety of plant pathogens. arabjchem.orgnih.gov Studies have demonstrated that these compounds can be more effective than commercial fungicides like carboxin (B1668433) and boscalid (B143098) against certain fungi. mdpi.com For example, specific 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown excellent inhibitory activity against fungi such as Gibberella zeae, Fusarium oxysporum, and Botrytis dothidea. arabjchem.org The structure-activity relationship (SAR) analyses indicate that the substituents on the pyrazole ring and the carboxamide nitrogen are critical for tuning the antifungal potency. arabjchem.orgnih.gov Other research has explored trifluoromethyl-phenylpyrazolones as potent molluscicidal agents for snail control, demonstrating lethal activity that surpasses existing standards. nih.gov

PathogenCompound TypeActivity MeasurementResultReference
Gibberella zeae5-Trifluoromethyl-1H-pyrazole-4-carboxamide (Y13)EC₅₀13.1 mg/L arabjchem.org
Botrytis dothidea5-Trifluoromethyl-1H-pyrazole-4-carboxamide (Y13)EC₅₀14.4 mg/L arabjchem.org
Fusarium prolifeatum5-Trifluoromethyl-1H-pyrazole-4-carboxamide (Y13)EC₅₀13.3 mg/L arabjchem.org
Fusarium oxysporum5-Trifluoromethyl-1H-pyrazole-4-carboxamide (Y13)EC₅₀21.4 mg/L arabjchem.org
Rhizoctonia solaniIsoxazolol pyrazole carboxylate (7ai)EC₅₀0.37 µg/mL nih.gov
Fusarium graminearumPyrazole analogue with OCF₃ (1v)EC₅₀0.0530 µM nih.govnih.gov
Sclerotinia sclerotiorumFluorinated pyrazole aldehyde (H9)% Inhibition43.07% mdpi.com
Fusarium culmorumFluorinated pyrazole aldehyde (H9)% Inhibition46.75% mdpi.com
Monilinia fructicola (snails)5-Trifluoromethyl-phenylpyrazolone (16)LC₅₀0.58 mg/mL nih.gov

Synthesis of Herbicidal and Fungicidal Agents

The pyrazole scaffold is a well-established pharmacophore in the design of agrochemicals. nih.gov The incorporation of a trifluoromethyl group is a common strategy to enhance the biological activity and metabolic stability of these compounds. The ethynyl group at the 4-position of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potential herbicidal and fungicidal properties.

While specific data on the direct use of this compound in the synthesis of commercialized herbicides and fungicides is not extensively documented in publicly available literature, the general importance of the trifluoromethyl-pyrazole core is well-established. For instance, various pyrazole carboxamide derivatives are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical class of fungicides. researchgate.netacs.orgglobethesis.com The synthesis of such compounds often involves the coupling of a pyrazole carboxylic acid with a suitable amine. The ethynyl group of this compound could be chemically transformed into a carboxylic acid or other functional groups necessary for the synthesis of these active ingredients.

Furthermore, the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, provides a direct pathway to introduce the pyrazole moiety into larger, more complex molecules. wikipedia.orglibretexts.org This reaction could be employed to couple this compound with various heterocyclic or aromatic rings commonly found in potent herbicides and fungicides.

Structure-Efficacy Relationships in Crop Protection Chemistry

The biological activity of pyrazole-based agrochemicals is highly dependent on the nature and position of the substituents on the pyrazole ring. nih.gov The trifluoromethyl group at the 1-position is known to significantly enhance the efficacy of many herbicides and fungicides. This is attributed to its high electronegativity and lipophilicity, which can improve the compound's binding to the target enzyme and its transport across biological membranes.

The substituent at the 4-position of the pyrazole ring also plays a crucial role in determining the spectrum of activity and potency. While direct studies on the 4-ethynyl group are limited, research on other 4-substituted pyrazoles provides valuable insights into the structure-efficacy relationships. For example, in a series of 4-substituted pyrazolin-3-ones tested for fungicidal activity, the nature of the substituent at the 4-position was found to be a key determinant of efficacy. mdpi.com

The following table summarizes the fungicidal activity of a series of hypothetical 4-substituted pyrazole derivatives, illustrating the potential impact of the substituent at the 4-position on efficacy against various fungal pathogens.

CompoundR Group at 4-PositionFungicidal Activity (EC50, µg/mL) vs. Rhizoctonia solaniFungicidal Activity (EC50, µg/mL) vs. Botrytis cinerea
1 -H10.515.2
2 -CH35.88.7
3 -Cl2.14.3
4 -Br1.93.8
5 -C≡CH(Predicted) <2.0(Predicted) <4.0

This is a hypothetical table created for illustrative purposes based on general structure-activity relationship principles for this class of compounds.

The table below presents hypothetical data on the herbicidal activity of 4-substituted pyrazole derivatives, showcasing the potential influence of the 4-position substituent.

CompoundR Group at 4-PositionHerbicidal Activity (% Inhibition at 100 g/ha) vs. Amaranthus retroflexusHerbicidal Activity (% Inhibition at 100 g/ha) vs. Echinochloa crus-galli
A -H6550
B -CH37862
C -OCH37255
D -NO28575
E -C≡CH(Predicted) >85(Predicted) >70

This is a hypothetical table created for illustrative purposes based on general structure-activity relationship principles for this class of compounds.

Conclusion and Future Research Directions

Current Challenges and Opportunities in Fluorinated Ethynylpyrazole Chemistry

The field of fluorinated ethynylpyrazole chemistry is dynamic, characterized by a set of distinct challenges that, when addressed, unlock significant opportunities. A primary hurdle lies in the synthesis, particularly achieving regioselectivity and managing the cost and handling of specialized fluorinating agents. numberanalytics.comresearchgate.net The introduction of fluorine or trifluoromethyl groups into organic molecules often requires harsh conditions or expensive reagents, and controlling the precise placement on the pyrazole (B372694) ring can be complex. numberanalytics.comenamine.net

However, these challenges are outweighed by the immense opportunities these compounds present. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged substituent in drug design. frontiersin.org This metabolic robustness is a key factor in the increasing number of fluorinated drugs approved for clinical use. nih.govst-andrews.ac.uk The ethynyl (B1212043) group serves as a versatile chemical handle for "click" chemistry and other coupling reactions, allowing for the straightforward construction of more complex molecules and bioconjugates. This dual functionality makes compounds like 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole highly valuable building blocks for creating diverse chemical libraries for high-throughput screening in drug discovery and materials science. acs.orgnih.gov

Table 1: Key Research Challenges and Corresponding Opportunities

Challenge Opportunity
Selective Synthesis: Achieving high regioselectivity during the synthesis and functionalization of the pyrazole core. Development of novel catalysts and reaction conditions for precise molecular construction, leading to new intellectual property.
Cost of Reagents: High cost and specialized handling required for many fluorinating agents. Innovation in more economical and safer fluorination methods, including late-stage fluorination techniques.
Environmental Persistence: Potential for environmental persistence of some highly fluorinated compounds. st-andrews.ac.uk Design of biodegradable fluorinated pyrazoles by incorporating metabolically susceptible linkers without compromising efficacy.
Predictive Modeling: Accurately predicting the physicochemical and biological effects of fluorination. Advancement of computational chemistry and machine learning models to guide rational design and reduce empirical screening. researchgate.net

Emerging Synthetic Methodologies and Reactivity Patterns

To unlock the full potential of this compound, chemists are actively developing more efficient and versatile synthetic routes. Traditional methods are being supplemented and replaced by emerging strategies that offer greater control and broader substrate scope.

Multicomponent reactions (MCRs) are gaining traction as a powerful tool for rapidly assembling complex pyrazole derivatives in a single step, which is both time- and resource-efficient. mdpi.com Flow chemistry is another promising approach, enabling safer handling of hazardous reagents and providing precise control over reaction parameters, which is particularly useful for exothermic fluorination reactions or when generating unstable intermediates. enamine.netmdpi.com

Recent studies have explored solvent-dependent deacylative oxidation reactions and sequential [3+2]-cycloadditions to create highly functionalized trifluoromethylated pyrazoles. nih.govacs.org These methods provide access to novel substitution patterns that were previously difficult to obtain. Furthermore, direct C-H functionalization and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are being extensively used to modify the pyrazole core and the ethynyl group, respectively. nih.govresearchgate.net This allows for the late-stage introduction of various functional groups, facilitating the synthesis of targeted analogues for structure-activity relationship (SAR) studies. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Fluorinated Pyrazoles

Methodology Description Advantages
Traditional Cyclocondensation Stepwise reaction of hydrazines with 1,3-dicarbonyl compounds. nih.govmdpi.com Well-established, readily available starting materials.
Multicomponent Reactions (MCRs) One-pot reactions involving three or more starting materials to form the final product. mdpi.com High atom economy, operational simplicity, rapid library generation.
Flow Chemistry Continuous processing of reagents through a reactor. enamine.netmdpi.com Enhanced safety, precise temperature/pressure control, scalability.
[3+2] Cycloaddition Reaction of nitrile imines with alkynes or alkenes to form the pyrazole ring. nih.govresearchgate.net High regioselectivity, access to diverse substitution patterns.
Metal-Catalyzed Cross-Coupling Functionalization of pre-formed pyrazole halides or triflates. nih.govresearchgate.net Excellent for late-stage diversification, broad functional group tolerance.

Advancements in Targeted Applications and Functionalization Strategies

The unique structural motifs of this compound make it a privileged scaffold for various applications. In medicinal chemistry, fluorinated pyrazoles are integral to the development of kinase inhibitors for oncology, as well as agents targeting inflammation and infectious diseases. nih.govtandfonline.comnih.gov Researchers are designing hybrid molecules that combine the trifluoromethyl-pyrazole core with other pharmacophores to achieve synergistic effects or target multiple biological pathways simultaneously. nih.govnih.gov The ethynyl group is particularly useful for covalent targeting of specific amino acid residues in proteins or for linking the molecule to carrier systems for targeted drug delivery.

In materials science, the focus is on leveraging the electronic properties of these compounds. The combination of the electron-withdrawing trifluoromethyl group and the π-system of the pyrazole and ethynyl moieties can be tuned to create novel organic semiconductors, fluorescent probes, and electroluminescent materials. mdpi.commdpi.com Functionalization strategies involve extending the π-conjugated system via Sonogashira coupling of the ethynyl group with aromatic partners to modulate the absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.com

Interdisciplinary Research Prospects in Bio- and Materials Science

The future of this compound lies at the intersection of chemistry, biology, and materials science. A significant prospect is the development of "theranostic" agents, where the molecule serves as both a therapeutic agent and a diagnostic tool. By attaching a fluorescent reporter to the ethynyl handle, it may be possible to visualize the distribution of the drug within cells or tissues, providing real-time feedback on its mechanism of action.

In agrochemistry, the metabolic stability conferred by the trifluoromethyl group is highly advantageous for creating potent and persistent herbicides, fungicides, or insecticides. researchgate.netnih.govnih.gov Interdisciplinary research combining synthetic chemistry with plant biology and environmental science is crucial for developing effective yet environmentally benign crop protection agents.

The convergence of materials science and biology also presents exciting opportunities. These compounds could be used to develop novel biosensors, where binding to a specific biological target induces a change in fluorescence or an electronic signal. Furthermore, their incorporation into polymers could lead to the creation of advanced biomaterials with tailored properties, such as antimicrobial coatings for medical devices or scaffolds for tissue engineering. The versatility of the this compound scaffold ensures its continued relevance and potential for groundbreaking discoveries across multiple scientific disciplines. acs.orgnih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves copper-catalyzed cycloaddition or condensation reactions. For example:

  • Route 1: React 3-nitroso-1H-pyrazole derivatives with ethynyl-substituted aryl reagents (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water (1:1) mixture at 50°C for 16 hours, using CuSO₄ and sodium ascorbate as catalysts. This method yields ~60–61% after extraction and column chromatography .
  • Route 2: Condensation of alkynyl trifluoromethyl ketones with hydrazines, as reported for analogous trifluoromethylpyrazoles, which can achieve good yields under mild conditions .

Optimization Strategies:

  • Catalyst Loading: Adjust CuSO₄ concentration (0.1–0.3 equiv.) to balance reactivity and side reactions.
  • Solvent Ratio: Vary THF/water ratios to improve solubility of hydrophobic intermediates.
  • Temperature Control: Prolonged heating (>16 hours) may degrade sensitive ethynyl groups; monitor via TLC.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

  • ¹H NMR: Expect aromatic protons (δ 6.8–8.0 ppm) and ethynyl proton (δ ~2.5–3.5 ppm). The trifluoromethyl group causes splitting in adjacent proton signals .
  • ¹⁹F NMR: A singlet near δ -63 ppm confirms the CF₃ group .
  • IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm⁻¹) and C-F (~1150 cm⁻¹) .
  • Mass Spectrometry (HRMS): Exact mass should match C₆H₄F₃N₂ (calculated m/z 177.03) .

Validation Tip: Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm regiochemistry .

Advanced: How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in palladium-catalyzed C─H activation?

Methodological Answer:
The CF₃ group is strongly electron-withdrawing, which:

  • Enhances Electrophilicity: Facilitates oxidative addition in Pd(0)/Pd(II) cycles by polarizing the pyrazole ring.
  • Stabilizes Intermediates: Negative inductive effect stabilizes palladacycles, as seen in cyclometalated complexes (e.g., palladacycle-6 with 85% yield) .
  • Spectral Shifts: In ¹⁹F NMR, the CF₃ resonance shifts slightly upon metalation (e.g., δ -63.8 ppm to -63.7 ppm), indicating subtle electronic changes .

Experimental Design: Compare catalytic efficiency with non-fluorinated analogs using kinetic studies or DFT calculations.

Advanced: What strategies resolve contradictions in synthetic yields when varying substituents on analogous pyrazole derivatives?

Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 61% for methoxy vs. nitro substituents ) may arise from:

  • Steric Effects: Bulky groups hinder cycloaddition; use smaller substituents or adjust reaction time.
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂) slow Cu-catalyzed steps; increase catalyst loading or temperature.
  • Byproduct Formation: Monitor side reactions (e.g., alkyne dimerization) via LC-MS and optimize quenching protocols.

Systematic Approach: Perform a Design of Experiments (DoE) to evaluate substituent electronic parameters (Hammett constants) and steric bulk .

Advanced: How can computational modeling predict regioselectivity in derivatives of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for cycloaddition or C─H activation.
    • Compare activation energies for possible regioisomers (e.g., 1,4- vs. 1,5-substitution).
    • Solvent effects can be incorporated via PCM models .
  • NBO Analysis: Quantify hyperconjugative interactions between CF₃ and the pyrazole ring to explain selectivity .

Validation: Correlate computational predictions with experimental NMR/X-ray data.

Basic: What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Toxicity: Classified as a GHS Category 6.1 toxic solid. Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Immediate medical consultation is required .
  • Storage: Keep in a cool, dry place away from oxidizers. Use inert atmosphere storage for long-term stability .

Advanced: What role does this compound play as a ligand in cyclometalated complexes?

Methodological Answer:

  • Coordination Mode: The pyrazole N-atoms and ethynyl group can chelate Pd(II), forming stable five-membered metallacycles .
  • Catalytic Impact: Such complexes show efficacy in Suzuki-Miyaura couplings. Key factors include:
    • Ligand Rigidity: Enhances enantioselectivity in asymmetric catalysis.
    • Electron-Deficient Backbone: Improves oxidative stability in high-temperature reactions.

Characterization: Use cyclic voltammetry to assess redox behavior and correlate with catalytic turnover numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.